molecular formula C10H16N2 B8720248 1,1-Diethyl-2-phenylhydrazine CAS No. 39837-50-8

1,1-Diethyl-2-phenylhydrazine

Cat. No. B8720248
Key on ui cas rn: 39837-50-8
M. Wt: 164.25 g/mol
InChI Key: JDHRBIXYTWIMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465693B2

Procedure details

1,2-Diethylhydrazine dihydrochloride (1.2 equiv., 0.6 mmol, 97 mg), bromobenzene (1.0 equiv., 0.5 mmol, 0.05 mL), Pd(OAc)2 (0.05 equiv, 0.025 mmol, 6 mg), BINAP (0.05 equiv., 0.025 mmol, 16 mg), and NaOtBu (3.8 equiv., 1.9 mmol, 183 mg) and diisopropylamine (2 mL) were added to a flame dried test tube which was capped with a septum and purged briefly with argon (˜1 min.) and then heated to 80° C. for 4 hours. The reaction was then cooled to room temperature, diluted with Et2O (2 mL), filtered through Celite and concentrated under vacuum. The crude mixture was purified by flash column chromatography (2% EtOAc/Hex) to give the title product as a viscous yellow oil (27 mg, 0.16 mmol, 33% yield).
Name
1,2-Diethylhydrazine dihydrochloride
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([NH:5][NH:6][CH2:7][CH3:8])[CH3:4].Br[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.[CH:16]1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=C[CH:21]=1.CC([O-])(C)C.[Na+].C(NC(C)C)(C)C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:3]([N:5]([CH2:16][CH3:21])[NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:15][CH:8]=1)[CH3:4] |f:0.1.2,5.6,8.9.10|

Inputs

Step One
Name
1,2-Diethylhydrazine dihydrochloride
Quantity
97 mg
Type
reactant
Smiles
Cl.Cl.C(C)NNCC
Name
Quantity
0.05 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
16 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
183 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
6 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried test tube which
CUSTOM
Type
CUSTOM
Details
was capped with a septum
CUSTOM
Type
CUSTOM
Details
purged briefly with argon (˜1 min.)
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with Et2O (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography (2% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(NC1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 640%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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